molecular formula C11H15BrN2O B1444828 1-(3-Bromobenzyl)-3-isopropylurea CAS No. 1248186-51-7

1-(3-Bromobenzyl)-3-isopropylurea

Cat. No.: B1444828
CAS No.: 1248186-51-7
M. Wt: 271.15 g/mol
InChI Key: QXTUSNPIQDLXKF-UHFFFAOYSA-N
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Description

“1-(3-Bromobenzyl)piperidine” is a compound that has a similar structure to the requested compound . It has a molecular formula of C12H16BrN and an average mass of 254.166 Da .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like reduction, acylation, alkylation, and bromination . For instance, 3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield a corresponding hydrocarbon .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely. For example, 3-Bromobenzyl bromide was used in the synthesis of various compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For “1-(3-Bromobenzyl)piperidine”, the density is 1.3±0.1 g/cm3, the boiling point is 302.9±17.0 °C at 760 mmHg, and the flash point is 137.0±20.9 °C .

Scientific Research Applications

Catalysis and Synthesis

  • The compound is used in domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, with broad substrate scope and application in the synthesis of drugs like antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).

  • It's involved in Pd-catalyzed direct arylation processes, aiding in the synthesis of complex organic structures like 3-halopyrazolo[5,1-a]isoindoles (Brahim, Ammar, Soulé, & Doucet, 2016).

Analytical Chemistry

  • Utilized in the separation and determination of isomers in chromatography, demonstrating effectiveness in complex chemical analyses (Kluska et al., 2014).

Electrochemical Applications

Environmental and Material Sciences

  • Its derivatives, such as thioureas, have been studied as corrosion inhibitors for materials like carbon steel, highlighting its potential in material preservation (Torres et al., 2014).

Biotechnological Production

  • Involved in the biotechnological production of compounds like cis-1,2-dihydrocatechols, used as starting materials for synthesizing complex organic molecules (Vila et al., 2013).

Antitumor Activity

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological targets. For instance, some naphthalimide derivatives have been found to intercalate into DNA and inhibit the activity of topoisomerase II .

Future Directions

The future directions in the research and development of similar compounds often involve the synthesis of novel derivatives and the evaluation of their potential applications, particularly in the field of medicine .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUSNPIQDLXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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